Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate
Description
Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate (CAS: 1403566-31-3) is a brominated benzofuran derivative with the molecular formula C₁₅H₁₅BrO₄ and a molecular weight of 339.18 g/mol . Its structure features a benzofuran core substituted with an allyloxy group at position 4, a bromine atom at position 5, a methyl group at position 3, and an ethyl ester at position 2. The compound is characterized by a purity of ≥95%, though critical physical properties such as melting point, boiling point, and density remain unreported in available literature .
Properties
Molecular Formula |
C15H15BrO4 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3 |
InChI Key |
DMXLYXIGJZWNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Esterification: The ethyl ester group is typically introduced through esterification reactions involving carboxylic acids and ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Ethyl Ester Group
-
Hydrolysis : The ester can undergo basic or acidic hydrolysis to form the corresponding carboxylic acid.
-
Reagents : Aqueous NaOH (basic conditions) or HCl (acidic conditions).
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Product : 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid.
-
-
Reduction : LiAlH₄ in dry ether reduces the ester to the primary alcohol.
Allyloxy Group
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Oxidation : Oxidizing agents like KMnO₄ or CrO₃ can oxidize the allyloxy group to a carbonyl compound (e.g., ketone or aldehyde).
-
Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide.
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Product : Epoxidized allyloxy derivative.
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Bromine Atom
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Nucleophilic Substitution : The bromine undergoes substitution with nucleophiles (e.g., azide, cyanide).
Benzofuran Core
-
Electrophilic Substitution : The benzofuran core may participate in electrophilic aromatic substitution, though steric hindrance from substituents may limit reactivity.
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Cyclization : Acidic conditions (e.g., TsOH- H₂O in MeCN) could induce intramolecular cyclization, though this depends on the compound’s substituent positions .
Comparative Reaction Analysis
| Reaction Type | Reagents/Conditions | Key Product |
|---|---|---|
| Ester Hydrolysis | NaOH (aq)/HCl (aq) | Carboxylic acid derivative |
| Ester Reduction | LiAlH₄ in dry ether | Primary alcohol derivative |
| Allyloxy Oxidation | KMnO₄/CrO₃ (acidic/basic) | Carbonyl-containing derivative |
| Allyloxy Epoxidation | mCPBA | Epoxidized allyloxy derivative |
| Bromine Substitution | NaN₃ (DMF) or KCN (ethanol) | Azide/nitrile-substituted derivative |
Reaction Mechanisms and Experimental Insights
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Ester Reduction : LiAlH₄ selectively reduces the ester group without affecting other functionalities, as observed in similar benzofuran derivatives .
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Nucleophilic Substitution : The bromine atom’s reactivity is influenced by steric and electronic factors. For example, NaN₃ in DMF effectively substitutes bromine due to the nucleophilic strength of azide under polar aprotic conditions .
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One-Pot Synthesis : The compound’s synthesis often involves sequential steps (e.g., coupling, cyclization), which can be optimized in one-pot reactions to improve efficiency. For instance, aryne intermediates generated in situ can react with isocyanides to form complex structures .
Gram-Scale Reactivity Considerations
Industrial-scale synthesis may involve:
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Continuous Flow Systems : To control reaction parameters (temperature, pressure) for high-yield esterification or substitution reactions.
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Purification Techniques : Column chromatography (e.g., SiO₂ with PE/EA mixtures) to isolate pure products .
Key Research Findings
-
Cyclization Efficiency : Acidic conditions (TsOH- H₂O in MeCN) promote intramolecular cyclization, as demonstrated in benzofuran-3-oxocarboxylate synthesis .
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Selectivity : Reagents like DCC/DMAP ensure selective activation of carboxylic acids for coupling reactions without side reactions .
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Yield Optimization : Stepwise vs. one-pot reactions influence yields (e.g., 55% yield in one-pot vs. higher yields in stepwise synthesis) .
Scientific Research Applications
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the benzofuran core influences its reactivity in various chemical reactions, such as electrophilic aromatic substitution.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Parameters
Key Observations:
Substituent Diversity: The target compound’s allyloxy group (C4) contrasts with bulkier substituents in analogs, such as the 2-(4-fluorophenyl)-2-oxoethoxy group in CAS 308297-46-3 or the 3-methylbenzoyloxy group in CAS 6176-66-5 . Bromine is a common substituent across all compounds, suggesting shared utility in Suzuki-Miyaura or Ullmann-type couplings .
Molecular Weight and Lipophilicity :
- The target compound has the lowest molecular weight (339.18 g/mol) , reflecting its simpler substituent profile. Larger analogs (e.g., CAS 308297-46-3, 497.30 g/mol) incorporate aromatic or carbonyl groups, increasing hydrophobicity (XLogP3 = 6.4 vs. 5.7 for CAS 308295-64-9) .
Stereochemical Considerations: CAS 308295-64-9 features an (E)-configured propenoxy group, introducing stereochemical complexity absent in the target compound . This may impact biological activity or crystallization behavior.
Biological Activity
Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by a complex structure that includes an ethyl ester, an allyloxy group, and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrO₃
- Molecular Weight : 339.18 g/mol
The compound's unique structure allows for various interactions with biological targets, enhancing its potential efficacy in pharmacological applications.
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—molecules involved in inflammatory responses. By inhibiting this enzyme, the compound may help alleviate conditions such as asthma and allergic reactions associated with inflammation .
Antidiabetic Potential
Studies suggest that this compound may act as a glucokinase (GK) agonist, potentially lowering blood glucose levels by enhancing hepatic glucose uptake. This mechanism makes it a candidate for treating Type 2 diabetes and associated metabolic disorders .
The proposed mechanism of action involves the modulation of specific signaling pathways related to inflammation and glucose metabolism. The presence of bromine and ethyl ester functionalities enhances its binding affinity to various receptors and enzymes, influencing their activity and downstream effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acid | C₁₇H₁₉BrO₃ | Lacks ethyl ester; contains carboxylic acid |
| 5-Bromo-3-methylbenzofuran-2-carboxylic acid | C₁₆H₁₈BrO₂ | No allyloxy group; simpler structure |
| Benzofuran derivatives | Varies | General class; diverse functional groups |
This compound stands out due to its structural complexity, which allows for a broader range of biological interactions compared to simpler derivatives.
Case Studies and Research Findings
- Asthmatic Rat Model : In studies involving asthmatic rats, the compound demonstrated a significant reduction in airway hyperresponsiveness when administered prior to allergen exposure. The percentage inhibition of bronchoconstriction was calculated, showing over 50% efficacy at optimal doses .
- Diabetes Management : In diabetic mouse models, administration of this compound resulted in improved glycemic control and increased insulin sensitivity. The compound's ability to modulate glucokinase activity was highlighted as a key mechanism .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon exposure . Further studies are necessary to establish comprehensive safety profiles.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate?
The compound can be synthesized via multi-step reactions involving bromination, esterification, and allyl ether formation. For example, describes a DBU-Et₃N-mediated aldol/lactonization/O-protection strategy for structurally related benzofuran esters. Key steps include:
- Alkaline hydrolysis of intermediates (e.g., ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate) to yield carboxylic acid derivatives .
- Purification via column chromatography (hexane-ethyl acetate gradients) .
- Characterization using IR, NMR (¹H and ¹³C), and HRMS to confirm structural integrity .
Q. How is crystallographic data for this compound refined?
The SHELX program suite (e.g., SHELXL97) is widely used for small-molecule refinement. Key steps include:
- Applying riding models for hydrogen atoms, with C–H distances fixed at 0.95–0.98 Å .
- Using AFIX commands to optimize methyl group hydrogen positions .
- Addressing data discrepancies by adjusting weighting schemes or re-examining diffraction patterns .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- NMR : ¹H NMR reveals allyloxy protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.2–2.5 ppm); ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₄H₁₅BrO₄ requires [M+H]⁺ = 327.0201) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Graph set analysis (Etter’s method) is used to categorize hydrogen bonds into motifs (e.g., chains, rings). For example:
Q. How do researchers resolve contradictions in crystallographic refinement?
Discrepancies between experimental and calculated data (e.g., high R-factors) are addressed by:
- Re-examining thermal displacement parameters (ADPs) for anisotropic atoms .
- Testing alternative space groups or twin-law corrections in SHELXL .
- Cross-validating with spectroscopic data to confirm molecular geometry .
Q. What strategies optimize reaction yields in the synthesis of brominated benzofuran derivatives?
- Temperature Control : Reactions performed at 273 K minimize side reactions (e.g., over-oxidation) .
- Catalyst Selection : DBU-Et₃N mediates efficient aldol/lactonization, achieving yields >65% .
- Substrate Protection : Tosyl or benzyl groups prevent unwanted nucleophilic attacks during esterification .
Methodological Notes
- Crystallography : Prioritize high-resolution data (>1.0 Å) for accurate refinement. Use SHELXPRO for macromolecular interfaces .
- Spectral Analysis : Always compare experimental HRMS with theoretical values (Δ < 3 ppm) to confirm purity .
- Reaction Design : Incorporate protecting groups early to avoid competing reactions in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
